molecular formula C19H21N3O2 B11186648 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide

Cat. No.: B11186648
M. Wt: 323.4 g/mol
InChI Key: HGYAYRNPVAJOLD-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, some imidazo[1,2-a]pyridine derivatives are known to block γ-aminobutyric acid (GABA) receptors, leading to their use as hypnotic agents . The compound may also inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide is unique due to its specific structural features and potential biological activities. Its methoxyphenyl group and imidazo[1,2-a]pyridine core contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide

InChI

InChI=1S/C19H21N3O2/c1-13(2)12-17(23)21-19-18(14-7-9-15(24-3)10-8-14)20-16-6-4-5-11-22(16)19/h4-11,13H,12H2,1-3H3,(H,21,23)

InChI Key

HGYAYRNPVAJOLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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